SHP504

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

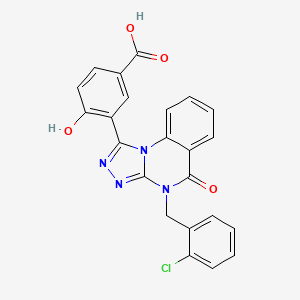

C23H15ClN4O4 |

|---|---|

Molecular Weight |

446.8 g/mol |

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C23H15ClN4O4/c24-17-7-3-1-5-14(17)12-27-21(30)15-6-2-4-8-18(15)28-20(25-26-23(27)28)16-11-13(22(31)32)9-10-19(16)29/h1-11,29H,12H2,(H,31,32) |

InChI Key |

AEJITBHMBLVYPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=C(C=CC(=C5)C(=O)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

SHP504: A Technical Guide to its Mechanism as a Second-Site Allosteric Inhibitor of SHP2

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SHP504, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This compound represents a significant development in the targeting of SHP2, a key signaling node and a high-priority target in oncology and rare diseases. This document details the binding mechanism, inhibitory effects, and the impact of this compound on downstream cellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.

Introduction to SHP2 and its Role in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed and crucial for the regulation of multiple cellular processes. It is a critical component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways[1][2][3]. These pathways govern cell proliferation, differentiation, survival, and migration[4].

Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail[2]. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, preventing its catalytic activity[2][5]. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase function of SHP2[2].

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia, non-small cell lung cancer, and breast cancer[5]. Consequently, the development of SHP2 inhibitors has become a major focus in cancer drug discovery[5][6].

This compound: A Novel Second-Site Allosteric Inhibitor

This compound is a derivative of the compound SHP244 and is distinguished as an allosteric inhibitor that binds to a novel, second allosteric site on SHP2[3][7]. This is in contrast to first-generation allosteric inhibitors, such as SHP099, which bind to a different allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains[1].

Mechanism of Action: Binding and Inhibition

This compound exerts its inhibitory effect by binding to a distinct cleft formed at the interface of the N-terminal SH2 (N-SH2) and the PTP domains[3][7]. This binding stabilizes the inactive, closed conformation of SHP2, preventing the conformational change required for its activation. By locking SHP2 in its auto-inhibited state, this compound effectively prevents the dephosphorylation of its substrates, thereby attenuating downstream signaling.

The allosteric nature of this compound is underscored by its differential activity against the full-length SHP2 protein versus the isolated PTP domain. This selectivity for the full-length, regulatable form of the enzyme is a hallmark of allosteric inhibitors that stabilize the auto-inhibited conformation.

Dual Allosteric Inhibition

A key finding related to this compound and its parent compound is the concept of "dual allosteric inhibition"[1][7]. Research has demonstrated that it is possible for both a first-site allosteric inhibitor (e.g., SHP099) and a second-site inhibitor (like the parent compound of this compound) to bind to SHP2 simultaneously[1][7]. This co-occupation of two distinct allosteric sites leads to a cooperative and enhanced inhibition of SHP2 activity and more profound suppression of downstream signaling pathways in cellular contexts[1]. This novel approach of dual allosteric inhibition may offer a new strategy to more effectively target SHP2-driven diseases[1][7].

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and its parent compound, SHP244.

| Parameter | Compound | Value | Target | Assay Conditions | Reference |

| IC50 | This compound | 21 µM | SHP2 (full-length, residues 1-525) | Biochemical phosphatase assay | [7] |

| IC50 | This compound | >100 µM | SHP2 PTP domain | Biochemical phosphatase assay | [7] |

| IC50 | SHP244 | Weak inhibitor | SHP2 | Biochemical phosphatase assay | [1][3][7] |

| Cellular Activity | This compound | Downregulation of DUSP6 mRNA | KYSE-520 cancer cells | Gene expression analysis | [1][7] |

Impact on Downstream Signaling Pathways

By inhibiting SHP2, this compound modulates the activity of several critical downstream signaling pathways, most notably the RAS-MAPK pathway.

The RAS-MAPK Pathway

SHP2 is a positive regulator of the RAS-MAPK pathway[6]. Activated SHP2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The sustained activation of ERK is a key driver of cell proliferation and survival in many cancers.

This compound, by preventing SHP2 activation, leads to a reduction in ERK phosphorylation. A downstream marker of MAPK pathway activity, the dual-specificity phosphatase 6 (DUSP6), has been shown to be downregulated at the mRNA level in KYSE-520 cancer cells upon treatment with this compound, confirming the inhibitory effect of the compound on this pathway in a cellular context[1][7].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro SHP2 Phosphatase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

Materials:

-

Recombinant full-length SHP2 protein

-

Phosphopeptide substrate (e.g., DiFMUP, 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)

-

Test compound (this compound) dissolved in DMSO

-

384-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of SHP2 in assay buffer.

-

Serially dilute the test compound in DMSO and then into assay buffer.

-

Add the SHP2 solution to the wells of a 384-well plate.

-

Add the diluted test compound to the wells containing SHP2 and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Monitor the fluorescence signal over time using a plate reader. The dephosphorylation of the substrate results in an increase in fluorescence.

-

Calculate the rate of the reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for MAPK Pathway Modulation (DUSP6 mRNA Expression)

This assay assesses the effect of the inhibitor on a downstream target of the MAPK pathway in a cellular context.

Materials:

-

KYSE-520 cancer cell line

-

Cell culture medium and supplements

-

Test compound (this compound)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) machine and reagents (primers for DUSP6 and a housekeeping gene)

Procedure:

-

Seed KYSE-520 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for DUSP6 and a housekeeping gene (for normalization).

-

Analyze the qPCR data to determine the relative expression level of DUSP6 mRNA in treated cells compared to vehicle-treated control cells.

-

A dose-dependent decrease in DUSP6 mRNA levels indicates inhibition of the MAPK pathway.

Visualizations

Signaling Pathway Diagram

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular characterization of this compound.

Dual Allosteric Inhibition Concept

Caption: Conceptual diagram of dual allosteric inhibition of SHP2.

Conclusion

This compound is a novel, second-site allosteric inhibitor of SHP2 that stabilizes the enzyme in its inactive conformation. By doing so, it effectively abrogates SHP2-mediated signaling, particularly through the RAS-MAPK pathway. The discovery of this second allosteric site and the potential for dual allosteric inhibition opens new avenues for the development of more effective and potentially synergistic therapeutic strategies targeting SHP2 in cancer and other diseases. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis [mdpi.com]

- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 6. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

SHP504 Allosteric Site 2 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SHP504, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), at its second allosteric site. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation

This compound is a distinct allosteric inhibitor that binds to a previously unexplored "latch" pocket at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding event stabilizes the auto-inhibited, closed conformation of SHP2, thereby preventing its catalytic activity. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound.

| Parameter | Value | SHP2 Construct | Notes |

| IC50 | 21 µM | SHP2 (residues 1-525) | This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of the full-length SHP2 protein. |

| IC50 | >100 µM | SHP2 PTP domain | Demonstrates the selectivity of this compound for the allosteric site over the isolated catalytic PTP domain. |

Experimental Protocols

The determination of the binding affinity and inhibitory potency of this compound against SHP2 is typically achieved through a fluorescence-based biochemical assay. The following protocol outlines a standard method for measuring the IC50 value of an allosteric SHP2 inhibitor.

Protocol: Fluorescence-Based SHP2 Inhibition Assay

This protocol utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).

Materials:

-

Recombinant full-length wild-type SHP2 (SHP2-WT)

-

SHP2 allosteric activator peptide (e.g., dually phosphorylated IRS-1 peptide, p-IRS1)

-

DiFMUP substrate

-

This compound or other test compounds

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

-

384-well black, shallow polystyrene plates

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

-

Enzyme and Activator Preparation: Prepare a working solution of SHP2-WT at a final concentration of 0.5 nM in the assay buffer. To activate the auto-inhibited SHP2-WT, add the p-IRS1 peptide to a final concentration of 1.0 µM.[2] Incubate this mixture at room temperature for a specified period to allow for activation.

-

Assay Reaction:

-

To each well of the 384-well plate, add the serially diluted this compound or control vehicle (DMSO).

-

Add the pre-activated SHP2-WT enzyme solution to each well.

-

Initiate the enzymatic reaction by adding DiFMUP to a final concentration of 10 µM.[2]

-

-

Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity at time zero. Incubate the plate at room temperature for 30 minutes and then measure the fluorescence intensity again.[2]

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the control wells (containing only DMSO).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

SHP2-Mediated MAPK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4][5] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound, by locking SHP2 in its inactive state, prevents these downstream signaling events.

Caption: SHP2 activation and its role in the MAPK signaling pathway, with the inhibitory action of this compound.

Experimental Workflow for SHP2 Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the IC50 of an SHP2 inhibitor.

Caption: Workflow for the fluorescence-based SHP2 biochemical inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: SHP2, a Critical Signaling Node

An In-depth Technical Guide to the Role of SHP2 Phosphatase in the RAS-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase essential for intracellular signaling.[1] It is ubiquitously expressed and plays a pivotal role in modulating diverse cellular processes, including proliferation, differentiation, survival, and migration.[1][2] SHP2 is a multi-domain protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with phosphorylation sites.[] Its function is critical in cascades downstream of receptor tyrosine kinases (RTKs), most notably as a positive regulator of the RAS-Extracellular signal-regulated kinase (ERK) pathway.[4] Dysregulation of SHP2 activity through mutations is causally linked to developmental disorders like Noonan syndrome and various hematological and solid tumors, making it a compelling therapeutic target.[2][]

Core Mechanism: SHP2 as a RAS-ERK Pathway Amplifier

Contrary to the conventional role of phosphatases as signaling terminators, SHP2 primarily functions to promote and sustain RAS-ERK signaling. This is achieved through a sophisticated mechanism of allosteric regulation and targeted dephosphorylation of specific substrates.

Allosteric Regulation of SHP2 Activity

Under basal conditions, SHP2 exists in a "closed," autoinhibited conformation.[2][5] The N-SH2 domain folds back to block the active site of the PTP domain, preventing substrate access and rendering the enzyme catalytically inactive.[5][6]

Activation occurs upon stimulation by growth factors (e.g., EGF, FGF). This triggers the autophosphorylation of RTKs and the phosphorylation of scaffolding adapter proteins like Grb2-associated binder 1 (Gab1).[7] SHP2 is recruited to these phosphotyrosine (pY) sites via its SH2 domains. The binding of pY-containing peptides to the SH2 domains induces a conformational change, displacing the N-SH2 domain from the PTP catalytic cleft.[5] This transition to an "open," active state allows SHP2 to dephosphorylate its substrates.

Positive Regulation of the RAS-ERK Cascade

Once active, SHP2 positively regulates the RAS-ERK pathway. A primary mechanism involves its interaction with the scaffolding protein Gab1. Upon growth factor stimulation, Gab1 is recruited to the plasma membrane and phosphorylated, creating docking sites for both SHP2 and the Grb2-SOS complex. SHP2 is thought to dephosphorylate specific pY sites on Gab1 that would otherwise recruit negative regulators of the pathway, such as Ras GTPase-activating proteins (RasGAPs). By removing these inhibitory signals, SHP2 prolongs the association of the Grb2-SOS complex with Gab1, thereby sustaining the guanine nucleotide exchange activity of SOS on RAS and leading to prolonged ERK activation.[8][9] SHP2 also dephosphorylates other negative regulators like Sprouty, preventing their inhibitory actions on the pathway.[10]

Quantitative Data on SHP2 Interactions and Inhibition

The development of SHP2 inhibitors has been a major focus in oncology. Allosteric inhibitors, which stabilize the autoinhibited conformation, have shown significant promise.[1][11] Below are tables summarizing key quantitative data for SHP2.

Table 1: Biochemical Potency of Selected Allosteric SHP2 Inhibitors

| Inhibitor | Target | IC₅₀ (μM) | Cell-Based p-ERK IC₅₀ (μM) | Notes / Reference(s) |

|---|---|---|---|---|

| SHP099 | SHP2 (WT) | 0.071 | ~0.25 (in KYSE520 cells) | The first potent, selective, and orally bioavailable allosteric inhibitor.[1][5] |

| SHP2 (E76K mutant) | 34 | - | Shows reduced potency against hyperactivating mutants.[12] | |

| TNO155 | SHP2 (WT) | 0.011 | 0.008 (in KYSE520 cells) | A potent and selective inhibitor currently in clinical trials.[13][14] |

| RMC-4630 | SHP2 (WT) | Data proprietary | Data proprietary | In clinical development, often in combination therapies.[] |

| IACS-13909 | SHP2 (WT) | 0.0157 | - | Potent allosteric inhibitor with high selectivity over SHP1.[] |

Table 2: Kinetic and Binding Affinity Data for SHP2

| Parameter | Molecule(s) | Value | Conditions / Method | Reference(s) |

|---|---|---|---|---|

| Km | SHP2 (WT, activated) / DiFMUP | 0.108 ± 0.01 μM | In vitro fluorescence assay | [15] |

| Kd | SHP2 (N-SH2 domain) / IRS-1 pY-peptide | 14 nM | Isothermal Titration Calorimetry (ITC) | [16] |

| Kd | SHP2 (tandem SH2) / Gab1 pY627pY659-peptide | 37 ± 13 nM | Isothermal Titration Calorimetry (ITC) |[17] |

Key Experimental Protocols

Investigating the function of SHP2 and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays. Detailed below are methodologies for core experiments.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of purified SHP2 by monitoring the dephosphorylation of a fluorogenic substrate. It is essential for determining inhibitor potency (IC₅₀).

Methodology:

-

Reagent Preparation :

-

Assay Buffer : 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[18]

-

SHP2 Enzyme Stock : Prepare a working solution of full-length, wild-type SHP2 (e.g., 0.5 nM final concentration) in Assay Buffer.[18]

-

Activating Peptide : To activate the wild-type enzyme, pre-incubate the SHP2 working solution with a dually phosphorylated IRS-1 peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature.[18]

-

Substrate : Prepare a working solution of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in Assay Buffer. The final concentration should be at or near the Km value (e.g., 10-100 µM).[15][19]

-

Inhibitor : Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.[20]

-

-

Assay Procedure (384-well plate format) :

-

Dispense 20 µL of the activated SHP2 enzyme solution (or buffer for no-enzyme controls) into each well.

-

Add 1 µL of diluted test inhibitor or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 5 µL of the DiFMUP substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically every 1-2 minutes for 30-60 minutes.[15]

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Co-Immunoprecipitation (Co-IP) of SHP2 and Binding Partners

Co-IP is used to isolate SHP2 from a cell lysate and determine which proteins are physically associated with it (e.g., Gab1, Grb2) under specific cellular conditions.

Methodology:

-

Cell Preparation :

-

Culture cells to 80-90% confluency.

-

Serum-starve cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce complex formation. Place on ice immediately after stimulation.[21]

-

-

Lysis :

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on the plate with ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5-1.0% NP-40 or Tween-20, supplemented with protease and phosphatase inhibitors).[7]

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation :

-

Determine the protein concentration of the cleared lysate.

-

(Optional Pre-clearing) To reduce non-specific binding, incubate the lysate (e.g., 1 mg of total protein) with Protein A/G magnetic or agarose beads for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.

-

Add 2-5 µg of anti-SHP2 antibody (or a control IgG) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add a slurry of Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution :

-

Pellet the beads by centrifugation (for agarose) or using a magnetic rack.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer.

-

After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis :

-

Pellet the beads and load the supernatant (containing the eluted proteins) onto an SDS-PAGE gel.

-

Perform a Western blot and probe with antibodies against expected binding partners (e.g., anti-Gab1, anti-Grb2) and against SHP2 to confirm successful immunoprecipitation.[22]

-

Cell-Based RAS-ERK Pathway Activation Assay (p-ERK Western Blot)

This assay quantifies the level of activated ERK (phosphorylated ERK) in cells, providing a direct readout of RAS-ERK pathway activity in response to stimuli or inhibitors.

Methodology:

-

Cell Treatment :

-

Seed cells (e.g., A431, KYSE520) in 6-well plates and grow to ~80% confluency.[6]

-

Serum-starve the cells for 4-16 hours to reduce basal pathway activity.[6]

-

Pre-treat cells with desired concentrations of a SHP2 inhibitor or vehicle (DMSO) for 1-4 hours.[21]

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a peak response time, typically 5-15 minutes.[21][23]

-

-

Protein Extraction :

-

Immediately after stimulation, place plates on ice and wash twice with ice-cold PBS.

-

Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]

-

Scrape and collect the lysate, clarify by centrifugation (14,000 x g, 15 min, 4°C), and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting :

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% polyacrylamide gel) and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK1/2, Thr202/Tyr204) overnight at 4°C.[23]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

To ensure equal protein loading, strip the membrane and re-probe for total ERK and a loading control (e.g., Actin or GAPDH).

-

Quantify band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK activation across different treatment conditions.

-

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 2. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shengyabio.com [shengyabio.com]

- 5. sellerslab.org [sellerslab.org]

- 6. licorbio.com [licorbio.com]

- 7. Interaction of Scaffolding Adaptor Protein Gab1 with Tyrosine Phosphatase SHP2 Negatively Regulates IGF-I-dependent Myogenic Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ras activation assay [bio-protocol.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. neweastbio.com [neweastbio.com]

- 11. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.glpbio.com [file.glpbio.com]

- 15. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

SHP504 Downstream Signaling Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP504 is an allosteric inhibitor targeting the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][5] This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, focusing on the core molecular pathways affected by its inhibitory action. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: SHP2

This compound is a distinct, allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 21 µM for the SHP2 protein (amino acids 1-525). It demonstrates selectivity for the allosteric site over the phosphatase domain of SHP2 (PTP IC50 > 100 µM).[1] SHP2 itself is a crucial signaling node that, upon activation by growth factors and cytokines, positively regulates several key downstream pathways, most notably the RAS-ERK/MAPK cascade.[2][3][5][6] By stabilizing SHP2 in an auto-inhibited conformation, allosteric inhibitors like this compound prevent its interaction with upstream activators and downstream substrates, thereby attenuating oncogenic signaling.[7][8]

Core Downstream Signaling Pathways Modulated by this compound

The primary consequence of SHP2 inhibition by this compound is the downregulation of the RAS-ERK/MAPK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.[9][10] Additionally, SHP2 has been shown to influence other critical signaling cascades, including the JAK/STAT and PI3K/AKT pathways, often in a context-dependent manner.[4][11][12]

The RAS-ERK/MAPK Pathway

SHP2 is a critical positive regulator of the RAS-ERK/MAPK pathway.[6][13][14] It is recruited to activated receptor tyrosine kinases (RTKs) or scaffolding adapter proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[15] Inhibition of SHP2 by this compound is expected to suppress this pathway, leading to decreased cell proliferation and survival in cancer cells dependent on this signaling axis.

A key downstream marker of MAPK pathway activity is the dual-specificity phosphatase 6 (DUSP6). DUSP6 is an ERK-specific phosphatase that functions in a negative feedback loop to regulate ERK signaling.[16][17][18][19] The expression of DUSP6 is induced by activated ERK signaling.[16][19] Therefore, a reduction in DUSP6 mRNA levels serves as a reliable biomarker for the inhibition of the MAPK pathway. Indeed, this compound has been shown to downregulate DUSP6 mRNA in KYSE-520 cancer cells.[1]

The JAK/STAT Pathway

The role of SHP2 in the JAK/STAT pathway is more complex and can be either positive or negative depending on the cellular context and the specific receptor signaling complex.[4][20] In some instances, SHP2 can dephosphorylate and inactivate JAKs or STATs, thereby acting as a negative regulator. In other contexts, it may be required for the proper activation of the pathway. The effect of this compound on the JAK/STAT pathway is therefore predicted to be cell-type and cytokine-dependent.

The PI3K/AKT Pathway

Similar to the JAK/STAT pathway, the influence of SHP2 on the PI3K/AKT pathway is multifaceted.[4][12][20] SHP2 can impact PI3K/AKT signaling both directly and indirectly through its modulation of upstream RTKs and the RAS pathway. Consequently, the effect of this compound on PI3K/AKT signaling requires empirical determination in the specific biological system of interest.

Quantitative Data on SHP2 Inhibition

The following table summarizes the available quantitative data for this compound and provides a comparison with another well-characterized allosteric SHP2 inhibitor, SHP099, for context.

| Inhibitor | Target | IC50 | Cell Line | Downstream Effect | Reference |

| This compound | SHP2 (aa 1-525) | 21 µM | KYSE-520 | Downregulation of DUSP6 mRNA | [1] |

| This compound | SHP2 (PTP domain) | >100 µM | - | - | [1] |

| SHP099 | SHP2 | 0.071 µM | Various | Suppression of RAS-ERK signaling | [7] |

Signaling Pathway and Experimental Workflow Diagrams

SHP2 Downstream Signaling Pathways

Caption: SHP2 downstream signaling pathways modulated by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow for DUSP6 mRNA Quantification

Caption: Workflow for quantifying DUSP6 mRNA levels.

Detailed Experimental Protocols

IC50 Determination of this compound using a Fluorescence-Based Assay

This protocol describes a general method for determining the IC50 value of an inhibitor for a phosphatase enzyme.

Materials:

-

Recombinant human SHP2 protein (e.g., residues 1-525)

-

Phosphopeptide substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations.

-

Add SHP2 enzyme to each well of the 384-well plate containing the diluted this compound or DMSO control.

-

Incubate the enzyme and inhibitor for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

-

Calculate the reaction velocity for each concentration of this compound.

-

Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[21]

Quantification of DUSP6 mRNA Levels by qRT-PCR

This protocol provides a method for measuring the relative abundance of DUSP6 mRNA in cells treated with this compound.

Materials:

-

KYSE-520 cells

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for DUSP6 and a housekeeping gene (e.g., GAPDH or 18S rRNA)

-

qRT-PCR instrument

Procedure:

-

Seed KYSE-520 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a suitable master mix, the synthesized cDNA, and primers for DUSP6 and the housekeeping gene.[22][23] The amplification program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]

-

Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in DUSP6 mRNA expression, normalized to the housekeeping gene and relative to the DMSO-treated control.

Conclusion

This compound is a valuable research tool for probing the function of SHP2 in cellular signaling. Its primary downstream effect is the inhibition of the RAS-ERK/MAPK pathway, as evidenced by the downregulation of the pathway marker DUSP6. The provided experimental protocols and pathway diagrams serve as a guide for researchers investigating the biological consequences of SHP2 inhibition with this compound. Further studies are warranted to fully elucidate the impact of this compound on other SHP2-regulated pathways, such as JAK/STAT and PI3K/AKT, in various cellular contexts. This will provide a more comprehensive understanding of its therapeutic potential in cancers and other diseases driven by aberrant SHP2 signaling.

References

- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SHP2 regulates IL-2 induced MAPK activation, but not Stat3 or Stat5 tyrosine phosphorylation, in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers | PLOS One [journals.plos.org]

- 20. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. courses.edx.org [courses.edx.org]

- 22. Dual-specificity phosphatase (DUSP6) in human glioblastoma: epithelial-to-mesenchymal transition (EMT) involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Silencing of DUSP6 gene by RNAi-mediation inhibits proliferation and growth in MDA-MB-231 breast cancer cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SHP504 on DUSP6 mRNA Expression: A Technical Overview for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the effects of SHP504, a novel allosteric inhibitor of SHP2 phosphatase, on the mRNA expression of Dual-Specificity Phosphatase 6 (DUSP6). DUSP6 is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating ERK1/2. The dysregulation of the MAPK pathway is a hallmark of many cancers, making its components, including SHP2 and DUSP6, attractive targets for therapeutic intervention. This document details the underlying signaling pathways, presents illustrative quantitative data on the effects of this compound, provides detailed experimental protocols for reproducing these findings, and includes visualizations to clarify complex biological processes and workflows.

The SHP2-MAPK-DUSP6 Signaling Axis

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial signal transducer downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) cascade. This signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival.

DUSP6 functions as a key feedback regulator within this pathway. The transcription of the DUSP6 gene is induced by activated ERK1/2. The resulting DUSP6 protein, in turn, specifically dephosphorylates and inactivates ERK1/2 in the cytoplasm, thus creating a negative feedback loop that tightly controls the duration and intensity of MAPK signaling.

This compound is an allosteric inhibitor of SHP2.[1][2][3][4] By binding to a site distinct from the active site, this compound locks SHP2 in an inactive conformation. This inhibition of SHP2 activity leads to a reduction in the downstream signaling of the MAPK pathway. Consequently, the ERK-mediated upregulation of DUSP6 transcription is diminished, resulting in a decrease in DUSP6 mRNA levels. This effect has been observed in cancer cell lines, such as KYSE-520.[1]

Signaling Pathway Diagram

Caption: The SHP2-MAPK signaling pathway and the regulatory role of DUSP6.

Quantitative Effect of this compound on DUSP6 mRNA Expression

Treatment of cancer cells with this compound leads to a dose-dependent decrease in the expression of DUSP6 mRNA. The following table provides an illustrative summary of the expected quantitative results based on the known downregulatory effect of this compound.

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Fold Change in DUSP6 mRNA (relative to control) |

| KYSE-520 | Vehicle (DMSO) | - | 24 | 1.00 |

| KYSE-520 | This compound | 1 | 24 | 0.65 |

| KYSE-520 | This compound | 5 | 24 | 0.30 |

| KYSE-520 | This compound | 10 | 24 | 0.15 |

Note: The data presented in this table is illustrative and intended to represent the expected outcome of experiments based on the established mechanism of action of this compound. Actual results may vary depending on experimental conditions.

Experimental Protocols

To quantitatively assess the effect of this compound on DUSP6 mRNA expression, the following experimental protocol is recommended.

Cell Culture and Treatment

-

Cell Line: KYSE-520 (human esophageal squamous carcinoma cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

-

A vehicle control (DMSO) should be run in parallel at a concentration equal to the highest concentration of DMSO used for the this compound dilutions.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

RNA Extraction

-

Reagents: TRIzol reagent or a commercial RNA extraction kit.

-

Procedure:

-

After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well by adding 1 ml of TRIzol reagent per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Reverse Transcription (cDNA Synthesis)

-

Reagents: A reverse transcription kit containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Procedure:

-

Use a standardized amount of total RNA (e.g., 1 µg) for each sample.

-

Follow the manufacturer's protocol for the reverse transcription reaction to synthesize complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qPCR)

-

Reagents: SYBR Green or TaqMan qPCR master mix, and primers specific for DUSP6 and a reference gene (e.g., GAPDH, ACTB).

-

Primer Sequences (Example for SYBR Green):

-

DUSP6 Forward: 5'-GCTGAAGGAGCAGATCCGCA-3'

-

DUSP6 Reverse: 5'-CGGCTGAGGAGGAAGGTGAT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

qPCR Protocol:

-

Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for DUSP6 and the reference gene for each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(DUSP6) - Ct(reference gene).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control).

-

The fold change in mRNA expression is calculated as 2-ΔΔCt.

-

Experimental Workflow Diagram

Caption: Experimental workflow for quantifying DUSP6 mRNA expression.

Conclusion

The allosteric SHP2 inhibitor, this compound, effectively downregulates the expression of DUSP6 mRNA by attenuating the MAPK signaling pathway. This mechanism highlights the intricate feedback loops that govern cellular signaling and provides a clear rationale for the therapeutic potential of SHP2 inhibition in cancers with a dysregulated MAPK pathway. The methodologies outlined in this guide offer a robust framework for researchers to investigate the effects of this compound and other SHP2 inhibitors on gene expression and to further elucidate their mechanisms of action in various preclinical models. This knowledge is crucial for the continued development of targeted therapies for a range of malignancies.

References

SHP504: A Technical Guide to its Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP504 is a novel, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Its discovery marked a significant advancement in the pursuit of targeting SHP2, a critical node in receptor tyrosine kinase signaling pathways frequently dysregulated in cancer and developmental disorders. This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of this compound. It details the experimental protocols for key assays used in its characterization and presents quantitative data in a structured format. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important chemical probe.

Discovery and Chemical Structure

This compound was developed as a derivative of an earlier compound, SHP244, with the goal of improving biochemical inhibition of SHP2.[1] It was designed to target a distinct, allosteric "latch" site at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains.[2][3] This second-site inhibition mechanism distinguishes it from first-generation allosteric inhibitors that bind to a different pocket.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₅ClN₄O₄ | [4] |

| Molecular Weight | 446.84 g/mol | [4] |

| SMILES | O=C(O)C1=CC=C(O)C(C2=NN=C(N3CC4=CC=CC=C4Cl)N2C5=C(C=CC=C5)C3=O)=C1 | [4] |

| CAS Number | 2222280-83-1 | [4][5] |

| Solubility | 10 mM in DMSO | [4] |

Synthesis

The synthesis of this compound is part of a structure-based design effort starting from the parent compound SHP244. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general approach involves the derivatization of the SHP244 scaffold to enhance its interaction with the target "latch" pocket on SHP2. This process is guided by X-ray crystallography to optimize the binding affinity and inhibitory activity.

Mechanism of Action

This compound functions as an allosteric inhibitor by binding to a specific site on the SHP2 protein, distinct from the active site. This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the PTP domain's catalytic site, thus preventing substrate binding and subsequent dephosphorylation.

Signaling Pathway Involvement

SHP2 is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway. By inhibiting SHP2, this compound can downregulate this pathway, which is often hyperactivated in various cancers. A downstream marker of MAPK pathway activity, DUSP6 mRNA, has been shown to be downregulated by this compound treatment in cancer cell lines.[5]

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This assay determines the in vitro potency of this compound against the SHP2 phosphatase.

-

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by recombinant SHP2 protein. The resulting fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is quantified to determine the rate of the enzymatic reaction.

-

Materials:

-

Recombinant human SHP2 protein (full-length, residues 1-525)

-

DiFMUP substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.

-

This compound (or other test compounds) dissolved in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the SHP2 enzyme solution to the wells of the 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission) over time.

-

Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Cellular DUSP6 mRNA Downregulation Assay

This assay assesses the ability of this compound to inhibit the MAPK pathway in a cellular context.

-

Principle: The expression level of DUSP6 mRNA, a downstream target of the MAPK pathway, is quantified using quantitative real-time PCR (qRT-PCR) in cancer cells treated with this compound.

-

Materials:

-

KYSE-520 esophageal cancer cell line.

-

Cell culture medium and reagents.

-

This compound dissolved in DMSO.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix and primers for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

-

-

Procedure:

-

Seed KYSE-520 cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Set up the qRT-PCR reactions with primers for DUSP6 and the housekeeping gene.

-

Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression.

-

Quantitative Data

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (SHP2 1-525) | 21 µM | Biochemical inhibition assay | [5] |

| IC₅₀ (SHP2 PTP domain) | >100 µM | Biochemical inhibition assay | [5] |

| DUSP6 mRNA reduction | 55% | 30 µM this compound in KYSE-520 cells | [1] |

Experimental Workflow Diagram

Conclusion

This compound is a valuable chemical tool for studying the biological functions of SHP2 and for exploring the therapeutic potential of second-site allosteric inhibition. Its distinct mechanism of action and its demonstrated cellular activity in downregulating the MAPK pathway provide a strong rationale for further investigation and development of this class of inhibitors. This guide provides a foundational understanding of this compound for researchers aiming to utilize or build upon this important discovery.

References

- 1. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DUSP6 is a memory retention feedback regulator of ERK signaling for cellular resilience of human pluripotent stem cells in response to dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-specificity phosphatase (DUSP6) in human glioblastoma: epithelial-to-mesenchymal transition (EMT) involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preclinical evaluation of SHP2 inhibitors, a promising class of targeted therapies in oncology. It covers the core mechanism of action, summarizes key preclinical findings from monotherapy and combination studies, details common experimental protocols, and presents quantitative data from various studies to facilitate comparison and understanding.

Introduction: SHP2 as an Oncogenic Target

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed.[1][2] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[3][4][5] While it has pleiotropic functions, its primary role in oncology is as a positive regulator of cell proliferation and survival signals.[1][2] Dysregulation, hyperactivation, or overexpression of SHP2 is linked to the pathogenesis of various solid tumors, including lung, breast, gastric, and head and neck cancers, as well as hematologic malignancies.[2][6] This central role in driving oncogenic signaling has established SHP2 as a compelling therapeutic target.[3][6]

Mechanism of Action of Allosteric SHP2 Inhibitors

Early attempts to target SHP2 focused on its catalytic site, but these efforts were hampered by a lack of specificity and poor drug-like properties.[] The breakthrough in the field came with the discovery of allosteric inhibitors.

SHP2 exists in an equilibrium between an inactive, auto-inhibited conformation and an active, open conformation. In the inactive state, the N-terminal SH2 domain blocks the catalytic phosphatase domain.[4] Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, leading to a conformational change that releases this auto-inhibition and activates its phosphatase activity.[4]

Modern SHP2 inhibitors (e.g., TNO155, RMC-4630) are allosteric, binding to a "tunnel-like" pocket formed at the interface of the SH2 and phosphatase domains.[3][8] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[5][8]

Role in the RAS-MAPK Pathway

SHP2 is a crucial activator of the RAS-MAPK pathway.[1][3] Its activation leads to the dephosphorylation and inactivation of negative regulators like Sprouty (SPRY) proteins and RAS GTPase-activating proteins (RAS-GAP), thereby promoting the accumulation of active, GTP-bound RAS.[3][9] It can also act as a scaffold to bring the GRB2/SOS complex to the membrane, further facilitating RAS activation.[9][10] By locking SHP2 in its inactive state, allosteric inhibitors prevent these actions, leading to a shutdown of the RAS-RAF-MEK-ERK signaling cascade.[6][11]

Role in the Tumor Microenvironment

SHP2 also plays a significant role in modulating the immune landscape within the tumor microenvironment (TME).[1]

-

T-Cell Function: SHP2 is a downstream effector of the PD-1 immune checkpoint receptor.[1][6] Upon PD-1 engagement, SHP2 is recruited and dephosphorylates key components of the T-cell receptor (TCR) signaling complex, such as CD28 and ZAP70, leading to T-cell exhaustion.[1] SHP2 inhibition can therefore block this immunosuppressive signal and potentially restore anti-tumor T-cell activity.[12]

-

Macrophage Polarization: SHP2 signaling promotes the polarization of macrophages towards an immunosuppressive M2 phenotype, which supports tumor growth.[1] Inhibition of SHP2 has been shown in preclinical models to alter the TME by depleting pro-tumorigenic macrophages.[13]

Summary of Preclinical Data

Preclinical studies have consistently shown that while SHP2 inhibitors have limited single-agent activity, they are powerful combination partners capable of overcoming and delaying drug resistance.[14][15]

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize key quantitative data for prominent SHP2 inhibitors from various preclinical studies.

Table 1: In Vitro Potency of Selected SHP2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Context | Reference |

|---|---|---|---|---|

| TNO155 | SHP2 Enzyme | 11 | Biochemical Assay | [16] |

| SHP099 | SHP2 Enzyme | 70 | Biochemical Assay | [6] |

| RMC-4550 | SHP2 Enzyme | N/A | Used in preclinical MPN models | [17] |

| Compound 27 | SHP2 Enzyme | 18 | Biochemical Assay | [6] |

| SHP394 | SHP2 Enzyme | 26 | Biochemical Assay | [6] |

| P9 (PROTAC) | SHP2 Degradation | DC50 = 35.2 | Cellular Degradation Assay | [8] |

| TNO155 | p-ERK Inhibition | ~300 | NCI-H2122 (KRAS G12C) Cells | [18] |

| SHP099 | Proliferation | 297 | Detroit-562 (Pharyngeal) Cells |[6] |

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

| Inhibitor(s) & Dose | Cancer Model | Key Outcome | Reference |

|---|---|---|---|

| TNO155 (20 mpk, BID) + Dabrafenib (30 mpk, QD) + Trametinib (0.3 mpk, QD) | HT-29 (BRAF V600E Colorectal) Xenograft | Significant tumor growth inhibition compared to monotherapies or doublet therapy. | [19] |

| SHP099 + Ceritinib (ALK inhibitor) | ALK-rearranged NSCLC Xenograft | Enhanced efficacy and overcame ceritinib resistance. | [6] |

| PF-07284892 (30 mg/kg, PO) + Lorlatinib | EML4-ALK fusion NSCLC Xenograft (resistant) | Combination therapy led to significant tumor regression. | [14] |

| RMC-4550 + Ruxolitinib (JAK2 inhibitor) | MPL-W515L MPN Mouse Model | Combination extended survival compared to ruxolitinib alone. | [17] |

| P9 (PROTAC) | KYSE-520 (EGFR amplified) Xenograft | Nearly complete tumor regression as a single agent. | [8] |

| SHP099 + Anti-PD-1 Antibody | Colon Cancer Xenograft | Better tumor growth control than either agent alone. | [12] |

| TNO155 + Lorlatinib | ALK-mutant Neuroblastoma Xenograft | Combination delayed tumor growth more effectively than monotherapy. |[20] |

Table 3: Pharmacokinetic Properties of TNO155

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 24 | 3 | 2 | 78 |

| Rat | 15 | 7 | 8 | 100 |

| Dog | 4 | 3 | 9 | >100 |

| Monkey | 6 | 4 | 9 | 60 |

Data sourced from BioWorld presentation on TNO155 preclinical data.[16]

Detailed Experimental Protocols

The following sections describe standardized protocols for key experiments used in the preclinical evaluation of SHP2 inhibitors.

In Vitro Cell Proliferation Assay

This assay measures the effect of an inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines of interest (e.g., KRAS-mutant NSCLC, BRAF-mutant colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of the SHP2 inhibitor (and combination partner, if applicable) is prepared. The culture medium is replaced with medium containing the drugs at various concentrations. Control wells receive vehicle (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 72 to 96 hours.[21]

-

Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or an MTS-based assay.

-

Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to vehicle-treated controls, and dose-response curves are generated using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50). For combination studies, synergy scores (e.g., Bliss independence or Loewe additivity) are calculated.[18]

Western Blot for Pharmacodynamic (PD) Biomarker Analysis

This method is used to confirm target engagement by measuring the phosphorylation status of downstream effectors, most commonly p-ERK.

Methodology:

-

Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to ~80% confluency. They are then treated with the SHP2 inhibitor for a specified time (e.g., 1-24 hours).[18] After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p-SHP2, and a loading control like GAPDH or β-actin).[22]

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the ratio of phosphorylated protein to total protein.

In Vivo Tumor Xenograft Study

This is the standard model to assess the anti-tumor efficacy of a drug in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are typically used for patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models.

-

Tumor Implantation: A suspension of cancer cells (e.g., 1-5 million cells) or a small fragment of a patient's tumor (PDX) is injected subcutaneously into the flank of each mouse.

-

Tumor Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight is also monitored as a measure of toxicity.

-

Randomization and Treatment: Once tumors reach the target volume, mice are randomized into treatment groups (e.g., Vehicle, SHP2 inhibitor monotherapy, Partner drug monotherapy, Combination therapy).

-

Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., daily oral gavage). Doses are often based on prior pharmacokinetic and tolerability studies.[14][19]

-

Endpoints: The study continues until tumors in the control group reach a predetermined maximum size or for a defined period. Key endpoints include:

-

Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to the vehicle control group.

-

Tumor Regression: A decrease in tumor size from baseline.

-

Survival: In some studies, overall survival is a primary endpoint.

-

-

Tissue Analysis: At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) or histological examination.[8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Facebook [cancer.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

SHP504: A Technical Guide to its Selectivity Profile and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SHP2 inhibitor SHP504, with a focus on its selectivity profile, the experimental methodologies used to characterize it, and its role in relevant signaling pathways. This compound is a distinct, allosteric inhibitor that targets a secondary site on the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling node in cellular proliferation and survival pathways.

Quantitative Selectivity Profile of this compound

This compound was identified as a novel allosteric inhibitor of SHP2. It binds to a distinct site from the well-characterized allosteric inhibitor SHP099, enabling the potential for dual allosteric inhibition of SHP2. While a comprehensive quantitative selectivity profile of this compound against a broad panel of other phosphatases is not extensively detailed in publicly available literature, its inhibitory activity against SHP2 has been characterized.

The primary reported activity of this compound is against the SHP2 protein, specifically the construct containing residues 1-525. It has been shown to be selective for the full-length, autoinhibited conformation of SHP2 over its isolated phosphatase domain, a characteristic feature of allosteric inhibitors that stabilize the inactive state of the enzyme.

| Target | IC50 (µM) | Notes |

| SHP2 (1-525) | 21 | Allosteric inhibition of the full-length protein. |

| SHP2 (PTP domain) | >100 | Demonstrates selectivity for the autoinhibited conformation over the isolated catalytic domain. |

Data sourced from Fodor, M., et al. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chemical Biology, 13(3), 647–656.

Experimental Protocols

The determination of the selectivity profile of a phosphatase inhibitor like this compound involves robust biochemical assays. Below is a detailed methodology for a typical in vitro fluorescence-based phosphatase inhibition assay used for determining the IC50 values.

In Vitro Fluorescence-Based Phosphatase Inhibition Assay

This protocol describes the determination of the inhibitory potency of a compound against a protein tyrosine phosphatase (PTP) using a fluorogenic substrate.

Materials:

-

Recombinant human PTP enzymes (e.g., SHP2, SHP1, PTP1B, etc.)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.1% BSA.

-

Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) at a stock concentration of 10 mM in DMSO.

-

Test Compound (this compound): Serial dilutions in DMSO.

-

384-well black, flat-bottom plates.

-

Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm).

Procedure:

-

Compound Preparation:

-

Prepare a series of dilutions of this compound in DMSO. A typical 10-point dose-response curve might start at a high concentration (e.g., 10 mM) and proceed with 3-fold serial dilutions.

-

For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

-

Enzyme Preparation:

-

Thaw the recombinant PTP enzymes on ice.

-

Dilute the enzymes to their final working concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate with a robust signal-to-background ratio within the assay timeframe.

-

-

Assay Protocol:

-

Add 25 µL of Assay Buffer to all wells of a 384-well plate.

-

Add 0.5 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.

-

Add 12.5 µL of the diluted enzyme solution to the wells. For background control wells, add 12.5 µL of Assay Buffer without the enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Prepare the DiFMUP substrate solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or near the Km for the specific PTP).

-

Initiate the enzymatic reaction by adding 12.5 µL of the DiFMUP solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes at 37°C.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background rate (from wells without enzyme) from all other rates.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

SHP2 in the MAPK Signaling Pathway

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane leads to a conformational change in SHP2, relieving its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation, survival, and differentiation. Allosteric inhibitors like this compound stabilize the inactive, autoinhibited conformation of SHP2, thereby preventing its activation and downstream signaling.

Caption: SHP2 activation downstream of RTKs and inhibition by this compound.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of an inhibitor involves a systematic screening against a panel of related enzymes. The workflow ensures a comprehensive assessment of the compound's specificity.

Methodological & Application

Application Notes: In Vitro Experimental Protocols for SHP504, a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.